1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl-
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Overview
Description
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl-, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with metal cations, making them valuable in various chemical applications .
Preparation Methods
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of triethylene glycol and triethylene glycol dichloride in the presence of potassium hydroxide as a base . The compound can also be prepared by the oligomerization of ethylene oxide . Industrial production methods often involve similar synthetic routes, with purification achieved through distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Used as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes.
Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction and the substrates involved.
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for metal cations, facilitating the study of metal-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized as a phase-transfer catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the metal cation, stabilizing it within the cavity of the crown ether . This complexation can influence various chemical and biological processes, including ion transport and catalysis.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the crown structure, offering different complexation properties.
Triglyme: A linear polyether with similar complexation abilities but a different structure.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, providing different coordination properties.
These compounds share similar complexation abilities but differ in their structural features and specific applications.
Properties
CAS No. |
60742-59-8 |
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Molecular Formula |
C26H52O6 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-tetradecyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-25-31-22-21-29-18-17-27-15-16-28-19-20-30-23-24-32-26/h26H,2-25H2,1H3 |
InChI Key |
ALRXDRJJUYHJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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